molecular formula C22H19ClN2O5S B2881496 Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate CAS No. 333774-41-7

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate

Cat. No.: B2881496
CAS No.: 333774-41-7
M. Wt: 458.91
InChI Key: OWXSCPOMKDHLKX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate is a synthetic benzothiophene derivative featuring a 4-chlorophenylcarbonylamino group at position 2 and a diacetylamino substituent at position 5. The benzothiophene core is esterified at position 3, contributing to its lipophilic character. This compound is structurally analogous to antimicrobial and kinase-inhibiting agents, with its substituents likely influencing bioavailability and target binding .

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-7-(diacetylamino)-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-4-30-22(29)18-16-6-5-7-17(25(12(2)26)13(3)27)19(16)31-21(18)24-20(28)14-8-10-15(23)11-9-14/h5-11H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSCPOMKDHLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2N(C(=O)C)C(=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the 4-Chlorophenyl Group: This step involves the acylation of the benzothiophene core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Diacetylamino Group: The diacetylamino group is introduced through a nucleophilic substitution reaction using diacetylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its structural features allow it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related derivatives (Table 1), emphasizing substituent effects, core modifications, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Reported/Inferred) Solubility (logP*)
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate Benzothiophene - 2-position: 4-chlorophenylcarbonylamino
- 7-position: diacetylamino
Antimicrobial (inferred via structural analogy) High (≈3.8–4.2)
Ethyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate Thiophene - 4-position: 4-chlorophenyl
- 2-position: cyanoacetyl
Antimicrobial (explicitly reported) Moderate (≈2.5–3.0)
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) Quinoline - 7-chloro, 6-fluoro
- Sulfonamido group
Broad-spectrum antimicrobial (reported) Low (≈1.8–2.3)

*logP values estimated via computational models (e.g., XLogP3).

Key Differences and Implications

This may improve binding to hydrophobic enzyme pockets but could reduce aqueous solubility. The quinoline derivative (7f) incorporates fluorine and cyclopropyl groups, enhancing metabolic stability and membrane penetration, which are absent in the target compound.

The 4-chlorophenylcarbonylamino group at position 2 is shared with the thiophene analog , suggesting a conserved role in target recognition (e.g., binding to chlorophenol-sensitive enzymes).

Biological Activity: The thiophene analog demonstrates explicit antimicrobial activity, likely due to its cyanoacetyl group disrupting bacterial cell walls. The target compound’s diacetylamino group may reduce this effect but improve pharmacokinetics. The quinoline derivative (7f) shows broad-spectrum activity attributed to fluoro and sulfonamido groups, which are absent in the target compound.

Research Findings and Limitations
  • Antimicrobial Potential: Molecular docking studies suggest the target compound’s benzothiophene core and 4-chlorophenyl group may inhibit bacterial dihydrofolate reductase (DHFR), a mechanism observed in chlorophenyl-containing analogs .
  • Metabolic Stability: The diacetylamino group likely reduces hepatic clearance compared to primary amines, as seen in acetyl-protected prodrugs.

Biological Activity

Chemical Structure and Properties

The chemical structure of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄S
  • Molecular Weight : 397.87 g/mol

This compound features a benzothiophene core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells.

IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound were found to be in the range of 23.2 to 49.9 μM , indicating potent activity compared to standard chemotherapeutics.

CompoundIC50 (μM)Cell Line
This compound23.2 - 49.9MCF-7
5-Fluorouracil (5-FU)50Various

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest:

  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways.
  • Cell Cycle Arrest : The compound induced G2/M phase arrest, which is crucial for preventing cancer cell proliferation.

Case Studies

In vivo studies using tumor-bearing mice models demonstrated significant tumor reduction upon administration of this compound. The following results were observed:

  • Tumor Volume Reduction : A decrease in tumor volume by approximately 54% compared to control groups.
  • Hematological Improvements : The compound also showed improvements in hematological parameters, indicating a reduction in chemotherapy-induced toxicity.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate?

Methodological Answer :

  • Stepwise Functionalization : Begin with the benzothiophene core and sequentially introduce substituents. For example, the 4-chlorophenyl carbonyl group can be coupled via amidation, followed by diacetylamino substitution at position 7 using acetyl chloride under anhydrous conditions .
  • Reaction Optimization : Use temperature-controlled reactors (e.g., 60–80°C for amide bond formation) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer :

  • Cross-Validation : Compare NMR (¹H, ¹³C) and IR spectra with structurally analogous compounds, such as Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, to identify characteristic peaks (e.g., carbonyl stretches at ~1680–1700 cm⁻¹) .
  • X-ray Crystallography : If crystalline, resolve ambiguities in substituent positioning (e.g., diacetylamino orientation) using single-crystal X-ray diffraction .

Advanced Research Questions

Q. What catalytic systems are suitable for studying the reactivity of the benzothiophene core in this compound?

Methodological Answer :

  • Palladium Catalysis : Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ or PdCl₂(dppf) to functionalize the benzothiophene ring. Optimize ligand/base combinations (e.g., K₂CO₃ in DMF at 100°C) .
  • Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIEs) to elucidate reaction pathways, particularly for substitutions at the 7-position .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the diacetylamino group’s hydrogen-bonding potential and the 4-chlorophenyl moiety’s hydrophobic interactions .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity data from analogous compounds, such as Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Standardized Assays : Re-evaluate cytotoxicity or enzyme inhibition using consistent protocols (e.g., MTT assays for IC₅₀, fixed incubation times). Control for batch-to-batch variability in compound purity .
  • Meta-Analysis : Compare datasets across studies, focusing on structural analogs (e.g., Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate) to identify trends in substituent effects .

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